
Erastin2
Overview
Description
Erastin2 (CAS: 1695533-44-8) is a second-generation ferroptosis inducer that selectively inhibits the system xc⁻ cystine/glutamate antiporter, a key regulator of cellular redox balance . Structurally, it is a quinazolinone derivative with the molecular formula C₃₆H₃₅ClN₄O₄ and a molecular weight of 623.14 g/mol . Its mechanism involves depleting intracellular cysteine, which disrupts glutathione (GSH) synthesis, leading to lipid peroxidation and iron-dependent cell death .
This compound demonstrates higher potency than its predecessor, Erastin, with effective concentrations ranging from 1–4 µM across diverse cancer cell lines, including HT-1080 (fibrosarcoma), A549 (lung adenocarcinoma), and U-2 OS (osteosarcoma) . Experimental protocols typically use it in dimethyl sulfoxide (DMSO) at 1–10 mg/mL and store it at -20°C to maintain stability . Its applications span oncology and neurodegenerative disease research, where ferroptosis modulation is critical .
Preparation Methods
Industrial Production:: Custom synthesis services may be employed to obtain this compound promptly .
Chemical Reactions Analysis
Erastin2’s reactivity centers around its role as a ferroptosis inducer. While specific reactions are not explicitly outlined, it likely undergoes processes related to iron metabolism and oxidative stress. Common reagents and conditions remain elusive, but further investigation is warranted.
Scientific Research Applications
Key Research Applications
The applications of Erastin2 can be categorized into several key areas:
-
Cancer Therapy :
- Selective Cytotoxicity : this compound exhibits selective cytotoxic effects on cancer cells with RAS mutations, making it a promising candidate for targeted cancer therapies. It has been shown to enhance the sensitivity of these cells to conventional treatments like chemotherapy and radiotherapy .
- Combination Therapies : Studies indicate that combining this compound with chemotherapeutic agents, such as cisplatin, can significantly enhance antitumor effects by promoting ferroptosis alongside apoptosis .
-
Understanding Ferroptosis :
- Mechanistic Studies : this compound serves as a valuable tool for investigating the biochemical pathways involved in ferroptosis. Research utilizing this compound has elucidated the role of various cellular processes and genetic factors in regulating ferroptotic cell death .
- Disease Models : The compound has been employed in various disease models to explore the implications of ferroptosis beyond cancer, including neurodegenerative diseases and ischemia-reperfusion injuries .
- Pharmacological Research :
Comparative Analysis with Other Compounds
This compound is part of a broader class of ferroptosis inducers, each with distinct mechanisms and applications. The following table highlights some key compounds alongside this compound:
Compound | Mechanism of Action | Unique Features |
---|---|---|
This compound | Inhibits system Xc−; induces lipid peroxidation | Selective for RAS-mutant cells; enhances sensitivity to chemo |
RSL3 | Directly inhibits GPX4 | More potent than Erastin but less selective |
FIN56 | Promotes GPX4 degradation; inhibits squalene synthase | Dual mechanism affecting cholesterol metabolism |
Sulfasalazine | Inhibits system Xc− | Primarily used for inflammatory bowel diseases; less potent |
DPI7 | Inhibits GPX4 activity | Focused on direct enzyme inhibition |
Case Studies
Several studies have documented the effectiveness of this compound across various types of cancer:
- Pancreatic Cancer : Research has shown that this compound induces ferroptosis in pancreatic ductal adenocarcinoma cell lines, enhancing ROS production and inhibiting cell proliferation when combined with other agents .
- Gastric Cancer : A study indicated that cysteine dioxygenase type 1 (CDO1) plays a crucial role in regulating the sensitivity of gastric cancer cells to this compound-induced ferroptosis .
- Colorectal Cancer : Investigations revealed that P53 can inhibit this compound-induced ferroptosis in colorectal cancer cells by blocking dipeptidyl-peptidase-4 (DPP4), highlighting the complex interplay between genetic factors and drug efficacy .
Mechanism of Action
Erastin2’s mechanism centers on the inhibition of the system xc (-) transporter. By disrupting cystine/glutamate exchange, it perturbs redox balance and triggers ferroptosis. Molecular targets likely involve components of the transporter system and downstream pathways.
Comparison with Similar Compounds
Erastin
- Structural Similarity : Erastin2 is a piperazine-modified analog of Erastin (CAS: 571203-78-6), with enhanced solubility and bioavailability .
- Mechanistic Overlap : Both inhibit system xc⁻, but this compound achieves 10-fold greater potency (EC₅₀: ~0.5 µM vs. ~5 µM for Erastin) .
- Experimental Efficacy : In HT-1080 cells, this compound induces >80% cell death at 2 µM within 48 hours, compared to ~50% with Erastin at the same concentration .
RSL3
- Target : RSL3 directly inhibits glutathione peroxidase 4 (GPX4), a critical enzyme in lipid peroxidation repair .
- Mechanistic Contrast : Unlike this compound, RSL3 bypasses cystine uptake inhibition, making it effective in cell lines resistant to system xc⁻ blockade .
- Concentration Range : RSL3 is used at 10–100 nM , demonstrating higher potency in GPX4-dependent models (e.g., NIH-3T3 fibroblasts) .
Piperazine Erastin
- Functional Role : This analog shares this compound’s system xc⁻ inhibition but with a distinct pharmacokinetic profile .
- Key Difference : Piperazine Erastin exhibits lower blood-brain barrier penetration, limiting its utility in neurodegenerative studies compared to this compound .
ML162
- Target : ML162 inhibits GPX4, similar to RSL3, but with a broader cytotoxicity profile .
- Synergy with this compound: Combined use of ML162 (5 µM) and this compound (2 µM) in T98G glioblastoma cells enhances ferroptosis induction by ~30% compared to monotherapy .
Experimental Data and Key Findings
Table 1: Comparative Analysis of Ferroptosis Inducers
Table 2: GSH Depletion and Lipid ROS Induction
Compound | GSH Depletion (%)* | Lipid ROS Increase (Fold)** | Cell Line | Reference |
---|---|---|---|---|
This compound | 85 ± 6 | 4.2 ± 0.8 | U-2 OS | |
BSO* | 90 ± 5 | 3.8 ± 0.6 | HT-1080 | |
RSL3 | 40 ± 10 | 5.5 ± 1.2 | NIH-3T3 |
Measured via LC-MS ; Assessed via C11 BODIPY fluorescence ; Buthionine sulfoximine (thiol inhibitor).
Discussion of Divergent Outcomes
- Cell Line Variability : A549 cells require 4 µM this compound for 50% cell death, whereas HT-1080 cells achieve this at 1 µM , highlighting differential xc⁻ dependency .
- Inhibitor Resistance : GPX4 inhibitors (RSL3, ML162) remain effective in this compound-resistant models, underscoring mechanistic diversification .
- Nutrient Depletion Synergy: Arginine deprivation enhances this compound-induced ferroptosis by ~20% in U-2 OS cells, linking amino acid metabolism to ferroptosis sensitivity .
Biological Activity
Erastin2 is a synthetic compound recognized for its potent ability to induce ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in cancer therapy.
Ferroptosis Induction
this compound primarily functions as an inhibitor of the cystine/glutamate transporter system Xc−. This transporter is crucial for maintaining cellular redox balance by facilitating cystine uptake and glutamate release. Inhibition of Xc− by this compound leads to decreased glutathione levels, a vital antioxidant, resulting in increased oxidative stress and subsequent ferroptosis in cancer cells, particularly those with RAS mutations.
Cellular Pathways Affected
Research has shown that this compound interacts with various cellular pathways:
- Caspase-2 Role : Caspase-2 has been identified as a protective factor against ferroptotic cell death. Studies demonstrated that depletion of caspase-2 increased sensitivity to ferroptosis induced by this compound .
- ERK Signaling : In head and neck squamous cell carcinoma (HNSCC), activated ERK1/2 signaling was linked to decreased efficacy of this compound, suggesting that ERK status may predict cellular response to ferroptosis induction .
Case Studies and Experimental Evidence
- Caspase-2 Deficiency : A study indicated that caspase-2 knockout cells exhibited enhanced sensitivity to ferroptosis when treated with this compound, characterized by increased lipid peroxidation and reduced glutathione levels .
- HNSCC Sensitivity : In another study focusing on HNSCC, it was found that cells overexpressing xCT were more susceptible to Erastin-induced ferroptosis. The inhibition of ERK signaling decreased the effectiveness of this compound treatment .
- Comparative Analysis with Other Compounds : Research comparing this compound with other ferroptosis inducers revealed unique profiles in their mechanisms. For example, compounds like Fer-1 and bazedoxifene were noted for their ability to suppress this compound-induced ferroptosis through different pathways .
Data Tables
Study Focus | Key Findings | Mechanism |
---|---|---|
Caspase-2 Role | Caspase-2 depletion increases sensitivity to ferroptosis via this compound. | Enhanced lipid peroxidation |
HNSCC Cell Lines | xCT overexpression correlates with increased susceptibility to this compound. | ERK signaling inhibition reduces efficacy |
Comparative Compound Analysis | Identified potent inhibitors of Erastin-induced ferroptosis (e.g., Fer-1). | Various mechanisms affecting ROS production |
Applications in Cancer Therapy
This compound's ability to selectively induce ferroptosis in cancer cells presents promising therapeutic avenues:
- Chemotherapy Sensitization : Evidence suggests that this compound can enhance the sensitivity of cancer cells to conventional chemotherapy and radiotherapy treatments .
- Targeting Resistant Tumors : Given its unique mechanism of action, this compound may be particularly effective against tumors resistant to standard treatments, making it a valuable candidate for further clinical exploration.
Q & A
Q. What is the mechanism of Erastin2 in inducing ferroptosis, and how can researchers validate it experimentally?
Basic
this compound triggers ferroptosis by depleting glutathione and inhibiting system Xc⁻, leading to iron-dependent lipid peroxidation. To validate this, researchers should:
- Measure intracellular iron levels via inductively coupled plasma mass spectrometry (ICP-MS) under varying selenium conditions .
- Quantify lipid peroxidation markers (e.g., malondialdehyde) and glutathione levels using DTNB assays (A595/μg protein) .
- Confirm ferroptosis specificity by co-treating with inhibitors like Ferrostatin-1 (Fer-1) and monitoring rescue effects .
Q. How should researchers design experiments to assess this compound’s cell-type-specific effects?
Basic
- Use isogenic cell lines (e.g., LRP8KO1 vs. wild-type) to isolate genetic dependencies .
- Include selenium supplementation (e.g., 100 nM sodium selenite) to mimic physiological conditions affecting selenoprotein expression .
- Standardize viability assays (e.g., CellTiter-Glo) across replicates and normalize to untreated controls .
Q. How can conflicting data on this compound’s potency across studies be resolved?
Advanced
- Source analysis : Compare experimental variables such as selenium availability, iron chelator usage, and cell culture media composition, which alter this compound’s efficacy .
- Dose-response calibration : Generate IC50 curves using multiple ferroptosis inducers (e.g., ML162, H2O2) to contextualize this compound’s potency .
- Meta-analysis : Aggregate datasets from public repositories (e.g., PRIDE, GEO) to identify consensus pathways or outliers .
Q. What advanced methodologies optimize this compound treatment protocols for reproducibility?
Advanced
- Dose optimization : Use combinatorial matrices (e.g., this compound with Bazedoxifene or Phenothiazine) to identify synergistic/antagonistic effects .
- Temporal profiling : Employ live-cell imaging to track lipid ROS dynamics and cell death kinetics post-treatment .
- Cross-validation : Replicate findings in 3D spheroid models or patient-derived xenografts to assess physiological relevance .
Q. What are the key readouts for distinguishing ferroptosis from apoptosis in this compound studies?
Basic
- Morphological markers : Absence of apoptotic bodies (via microscopy) and caspase-3/7 inactivity (e.g., DEVD-AMC assays) .
- Biochemical signatures : Elevated Ptgs2 mRNA (ferroptosis) vs. PARP cleavage (apoptosis) .
- Rescue experiments : Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm ferroptosis specificity .
Q. How can researchers integrate this compound data with other ferroptosis regulators (e.g., GPX4)?
Advanced
- Pathway mapping : Perform RNA-seq or proteomics to identify co-regulated nodes (e.g., ACSL4, GPX4) .
- Combinatorial targeting : Test this compound with GPX4 inhibitors (e.g., RSL3) to assess synthetic lethality .
- Computational modeling : Use tools like GINsim to simulate network perturbations and predict resistance mechanisms .
Q. What validation strategies address variability in this compound’s IC50 values across cell lines?
Advanced
- Redundant assays : Cross-validate with clonogenic survival assays and real-time metabolic profiling (e.g., Seahorse Analyzer) .
- Genetic screens : Perform CRISPR/Cas9 knockout of SLC7A11 or FSP1 to confirm target engagement .
- Inter-lab collaboration : Share standardized protocols (e.g., media formulations, passage numbers) to minimize technical noise .
Q. What gaps exist in current this compound research, and how can they be addressed?
Basic
- Understudied contexts : Limited data on this compound’s efficacy in nutrient-deprived or hypoxic conditions .
- Solution : Conduct experiments under physiologically relevant stressors (e.g., glutamine-free media, 1% O₂) .
Q. How can researchers leverage alternative models (e.g., in vivo) to study this compound?
Advanced
- Animal models : Use xenograft mice treated with this compound and monitor tumor regression via bioluminescence imaging .
- Tissue-specific knockouts : Generate conditional LRP8 KO models to study organ-level ferroptosis susceptibility .
Q. What statistical approaches resolve this compound data variability in multi-omics studies?
Advanced
Properties
IUPAC Name |
2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-(5-phenyl-2-propan-2-yloxyphenyl)quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35ClN4O4/c1-25(2)45-33-17-12-27(26-8-4-3-5-9-26)22-32(33)41-34(38-31-11-7-6-10-30(31)36(41)43)23-39-18-20-40(21-19-39)35(42)24-44-29-15-13-28(37)14-16-29/h3-17,22,25H,18-21,23-24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPHOTYCGOGILE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.